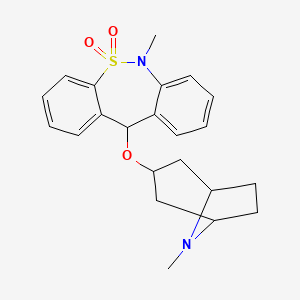
Zepastine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Zepastine involves the reaction of 5,11-dihydro-11-methyl-5,10,10-trioxodibenzo[c,f][1,2]thiazepine with sodium borohydride in methanol . The reaction conditions typically include:
Temperature: Room temperature
Solvent: Methanol
Reagent: Sodium borohydride
Industrial Production Methods
The compound is then purified and stored under controlled conditions to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
Zepastine undergoes several types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents like sodium borohydride.
Substitution: Reaction with various nucleophiles to replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Sodium borohydride is commonly used as a reducing agent.
Substitution: Nucleophiles such as and are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are used for further research and development .
Wissenschaftliche Forschungsanwendungen
Zepastine has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, although it is not approved for clinical use.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Zepastine involves its interaction with specific molecular targets and pathways. It is known to act as a histamine antagonist , blocking the histamine H1 receptors and thereby inhibiting the effects of histamine . This mechanism is similar to that of other antihistamines, which are used to treat allergic reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azelastine: Another histamine antagonist used to treat allergic rhinitis and conjunctivitis.
Cetirizine: A second-generation antihistamine used for allergy relief.
Loratadine: A non-sedating antihistamine used for treating allergies.
Uniqueness of Zepastine
Unlike other antihistamines, it is primarily used for research purposes and is not approved for clinical use .
Eigenschaften
CAS-Nummer |
28810-23-3 |
|---|---|
Molekularformel |
C22H26N2O3S |
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
(11S)-6-methyl-11-[[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]oxy]-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide |
InChI |
InChI=1S/C22H26N2O3S/c1-23-15-11-12-16(23)14-17(13-15)27-22-18-7-3-5-9-20(18)24(2)28(25,26)21-10-6-4-8-19(21)22/h3-10,15-17,22H,11-14H2,1-2H3/t15-,16+,17?,22-/m0/s1 |
InChI-Schlüssel |
DWCWLRAGCYGTNO-GDLIHOIBSA-N |
SMILES |
CN1C2CCC1CC(C2)OC3C4=CC=CC=C4N(S(=O)(=O)C5=CC=CC=C35)C |
Isomerische SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)O[C@H]3C4=CC=CC=C4N(S(=O)(=O)C5=CC=CC=C35)C |
Kanonische SMILES |
CN1C2CCC1CC(C2)OC3C4=CC=CC=C4N(S(=O)(=O)C5=CC=CC=C35)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Zepastine; Zepastina; Zepastinum. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















